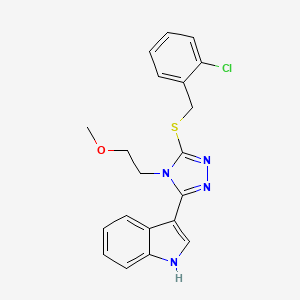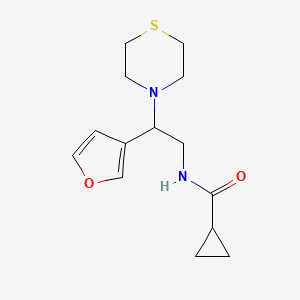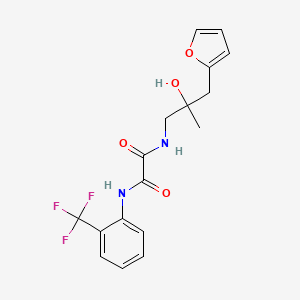
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” has a similar structure . It has an empirical formula of C14H11F3O3 and a molecular weight of 284.23 .
Synthesis Analysis
While the exact synthesis process for the requested compound is not available, a related compound, “(E)-3- {5- [3- (Trifluoromethyl)phenyl]furan-2-yl}propenoic acid”, was prepared from “5- [3- (tri-fluoromethyl)phenyl]furan-2-carbaldehyde” under Doebner’s conditions .Molecular Structure Analysis
The molecular structure of the related compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” is given by the SMILES string: OC(=O)CCc1ccc(o1)-c2ccccc2C(F)(F)F .Chemical Reactions Analysis
The Knoevenagel condensations of “5- [3- (trifluoromethyl)phenyl]furan-2-carbaldehyde” with seven compounds containing an active methyl or methylene group have been studied .Physical And Chemical Properties Analysis
The related compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” is a solid with a melting point of 69-73 °C .Applications De Recherche Scientifique
Design and Synthesis
Research on compounds related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide often involves the design and synthesis of novel derivatives aiming for specific pharmacological activities or the exploration of their chemical properties. For example, Kumar et al. (2017) synthesized a series of novel derivatives involving furan compounds to investigate their antidepressant and antianxiety activities through various chemical reactions and biological evaluations (J. Kumar et al., 2017).
Biological Activity
The biological activities of compounds derived from or related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide have been a subject of investigation. Studies often focus on their potential therapeutic applications, including their use as inhibitors for specific enzymes or receptors, or their role in cancer chemotherapy or malaria treatment. Alnabulsi et al. (2018) evaluated novel analogues of furan amidines as inhibitors of NQO2, demonstrating the importance of furan compounds in developing therapeutic agents (Soraya Alnabulsi et al., 2018).
Chemical Properties and Reactions
The chemical properties and reactions of furan derivatives, including those structurally related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, are extensively studied. This includes their behavior under various conditions, their reactivity with other chemical entities, and the exploration of new synthetic routes to access these compounds or their analogs. Gabriele et al. (2012) explored the direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, demonstrating the versatility of furan compounds in synthetic chemistry (B. Gabriele et al., 2012).
Environmental and Analytical Applications
Certain derivatives or related compounds of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide have been studied for their environmental implications or as part of analytical techniques. For example, the study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives highlights the environmental relevance of furan compounds and their oxidation products (E. G. Alvarez et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(25,9-11-5-4-8-26-11)10-21-14(23)15(24)22-13-7-3-2-6-12(13)17(18,19)20/h2-8,25H,9-10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJNSSIVOQMDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

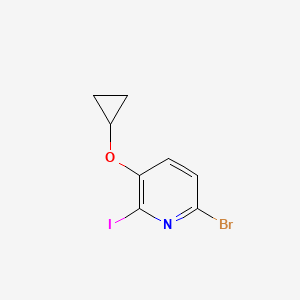
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
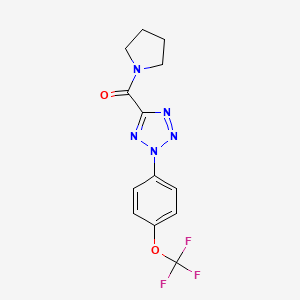

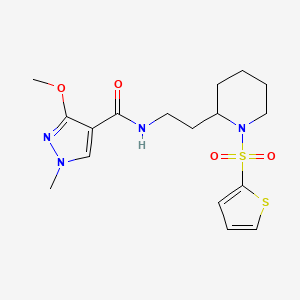
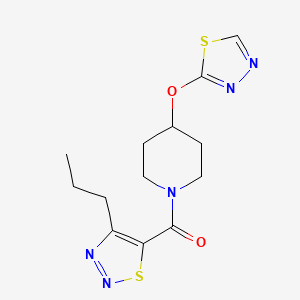
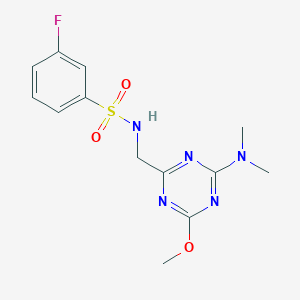
![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
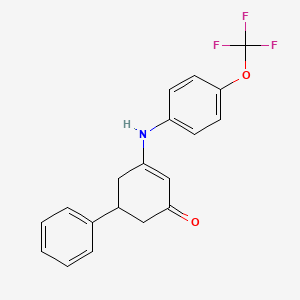
![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
